molecular formula C23H18N2O3 B604636 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE CAS No. 312585-79-8

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B604636
CAS No.: 312585-79-8
M. Wt: 370.4g/mol
InChI Key: MSRXNUVGXDLOFP-SDNWHVSQSA-N
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Description

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a quinazolinone core with hydroxyphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Hydroxyphenyl and Methoxyphenyl Groups: This step often involves the use of Suzuki or Heck coupling reactions to attach the phenyl groups to the quinazolinone core.

    Final Modifications: Additional functional groups, such as hydroxyl and methoxy, can be introduced through selective oxidation or methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenyl Ethenyl Derivatives: Compounds with similar phenyl ethenyl groups but different core structures.

Uniqueness

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with hydroxyphenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable target for research and development.

Properties

CAS No.

312585-79-8

Molecular Formula

C23H18N2O3

Molecular Weight

370.4g/mol

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C23H18N2O3/c1-28-19-6-4-5-17(15-19)25-22(14-11-16-9-12-18(26)13-10-16)24-21-8-3-2-7-20(21)23(25)27/h2-15,26H,1H3/b14-11+

InChI Key

MSRXNUVGXDLOFP-SDNWHVSQSA-N

SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

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